4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
Description
The compound 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid with a complex structure featuring:
- A benzimidazole core substituted at the 2-position with a 3-(2,6-dimethylphenoxy)-2-hydroxypropyl chain.
- A pyrrolidin-2-one ring linked to the benzimidazole and substituted at the 1-position with a 3-methoxyphenyl group.
The 2-hydroxypropyl and methoxyphenyl moieties may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
4-[1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-19-8-6-9-20(2)28(19)36-18-23(33)17-32-26-13-5-4-12-25(26)30-29(32)21-14-27(34)31(16-21)22-10-7-11-24(15-22)35-3/h4-13,15,21,23,33H,14,16-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQWCNYTXRRWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route may include:
Formation of the benzodiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenoxy group: This step may involve nucleophilic substitution reactions where the phenoxy group is introduced to the benzodiazole core.
Formation of the pyrrolidinone ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Chemical Reactions Analysis
4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, aiding in the understanding of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared to four analogs (Table 1), with key differences in substituent position, chain length, and aromatic groups:
Key Observations:
The 3-methylphenoxy group in lacks adjacent methyl groups, reducing steric effects and possibly altering binding kinetics.
Pyrrolidinone Substituents: The 3-methoxyphenyl group in the target compound and provides electron-donating effects, which may stabilize π-π interactions in hydrophobic binding pockets.
Chain Modifications :
Physicochemical and Bioactivity Insights
NMR Spectral Comparisons
Evidence from NMR studies (e.g., ) highlights that substituent positions significantly alter chemical environments. For instance:
- Region A (positions 39–44): The 2,6-dimethylphenoxy group in the target compound induces upfield shifts in adjacent protons due to steric shielding, unlike the 3,4-dimethylphenoxy analog .
- Region B (positions 29–36) : The 3-methoxyphenyl group shows distinct coupling patterns compared to the 4-methoxyphenyl variant , suggesting altered conformational flexibility.
Hypothetical Bioactivity Trends
While explicit bioactivity data is unavailable in the provided evidence, structural analogs suggest:
- Target vs. : The 2-hydroxypropyl chain may improve membrane permeability compared to ’s propyl chain, but the lack of a hydroxyl group in could enhance metabolic stability.
- Target vs. : The fluorinated aryl group in might enhance binding to targets with polar residues (e.g., kinases), whereas the methoxyphenyl group in the target compound favors hydrophobic interactions.
Biological Activity
The compound 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that integrates multiple functional groups, potentially influencing its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 469.585 g/mol. Its structure features a benzodiazole core , a pyrrolidinone ring , and a 2,6-dimethylphenoxy group , which contribute to its unique chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C29H31N3O3 |
| Molecular Weight | 469.585 g/mol |
| IUPAC Name | 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one |
| Functional Groups | Benzodiazole, Pyrrolidinone, Hydroxy, Methoxy |
Antibacterial Activity
Recent studies have highlighted the potential antibacterial properties of compounds similar to this one. For instance, derivatives containing benzodiazole structures have been shown to exhibit significant antibacterial activity against multidrug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). The mechanism often involves targeting bacterial division proteins like FtsZ .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Compounds that inhibit the BET (Bromodomain and Extra-Terminal) family of proteins have shown promise in cancer therapy by disrupting cancer cell proliferation and survival pathways . The presence of the benzodiazole moiety may enhance this activity through specific interactions with cellular targets.
The biological effects of this compound are likely mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors, altering signaling pathways critical for cell survival and proliferation.
- DNA Binding : The benzodiazole core allows for potential interactions with nucleic acids, which may lead to interference in DNA replication or transcription processes.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on similar compounds:
- Antibacterial Studies : A study demonstrated that benzodiazole derivatives displayed superior antibacterial activity compared to standard antibiotics like ciprofloxacin . This suggests that the compound could be further explored for its antibacterial properties.
- Anticancer Activity : Research on BET inhibitors has shown that small molecules can effectively reduce tumor growth in preclinical models . The structural similarities may indicate that our compound could also possess similar anticancer effects.
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for evaluating the therapeutic potential. Preliminary studies suggest favorable pharmacokinetic properties for related compounds, which warrants further investigation into this specific molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
